molecular formula C29H38O16 B1682348 Yadanzioside F CAS No. 95258-11-0

Yadanzioside F

Cat. No. B1682348
CAS RN: 95258-11-0
M. Wt: 642.6 g/mol
InChI Key: BYBDRFPMKPUWDZ-ISKQIFDJSA-N
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Description

Yadanzioside F is a biochemical compound extracted from the seeds of Brucea javanica . It belongs to the category of natural compounds and the chemical family of Diterpenoids . It has been found to exhibit antileukemic activity .


Molecular Structure Analysis

The molecular formula of Yadanzioside F is C29H38O16 . Its molecular weight is 642.60 . The IUPAC name is methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11- [ (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo [12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate .


Physical And Chemical Properties Analysis

Yadanzioside F is a powder . It has a molecular weight of 642.60 . Its solubility properties are not explicitly mentioned, but it’s suggested to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Subheading Potential Antiviral Properties

Yadanzioside F, a compound identified in the seeds of Brucea javanica (L.) Merr., has demonstrated potent anti-Tobacco Mosaic Virus (TMV) activity. This was confirmed through various testing methods, including the conventional half-leaf and leaf-disk method coupled with Western blot analysis. The study highlighted that among the quassinoids tested, yadanzioside F exhibited strong antiviral activities with IC(50) values in the range of 3.42-5.66 µM, significantly outperforming the positive control, ningnanmycin, which had an IC(50) of 117.3 µM. This suggests a potential application of yadanzioside F in the development of antiviral agents, particularly against plant viruses like TMV (Yan et al., 2010).

Structure Elucidation and Compound Identification

Subheading Discovering and Characterizing New Compounds

In the quest to identify novel compounds from natural sources, yadanzioside F was characterized along with other quassinoids from Brucea javanica. The study involved meticulous analysis of spectroscopic data and chemical evidence to elucidate the structures of these compounds. The findings not only expanded the chemical diversity of compounds extracted from Brucea javanica but also provided a foundation for future research into their biological activities and potential applications (Kim et al., 2004).

Mild Inhibitory Effects on NO Production

Subheading Exploring Anti-inflammatory Properties

A study focusing on a new triterpenoid isolated from the aerial parts of Brucea javanica also shed light on yadanzioside F. The compound was among those that exhibited mild inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. This suggests a potential anti-inflammatory application of yadanzioside F, aligning with the broader search for natural compounds that can modulate inflammatory responses (Liu et al., 2009).

Inhibitory Effects on Tumor Cells

Subheading Potential Antitumor Activity

Research has also investigated the effects of compounds from Brucea javanica on tumor cells. Yadanzioside F, along with other compounds, was isolated from the cultivated dry seeds of the plant. The study evaluated their inhibitory effects on various tumor cell lines. While yadanzioside F demonstrated mild activity against certain tumor cells, other compounds in the study showed significant inhibitory activities, suggesting a potential role of these natural compounds, including yadanzioside F, in developing antitumor therapies (Liu et al., 2011).

properties

IUPAC Name

methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38O16/c1-9-11-5-14-28-8-41-29(26(39)40-4,22(28)20(24(38)45-14)42-10(2)31)23(37)19(36)21(28)27(11,3)6-12(15(9)32)43-25-18(35)17(34)16(33)13(7-30)44-25/h6,9,11,13-14,16-23,25,30,33-37H,5,7-8H2,1-4H3/t9-,11-,13+,14+,16+,17-,18+,19+,20+,21+,22+,23-,25+,27-,28+,29?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBDRFPMKPUWDZ-TXPSYQKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2C[C@@H]3[C@@]45COC([C@@H]4[C@H](C(=O)O3)OC(=O)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10915050
Record name Methyl 15-(acetyloxy)-2-(hexopyranosyloxy)-11,12-dihydroxy-3,16-dioxo-13,20-epoxypicras-1-en-21-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10915050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

642.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 72955

CAS RN

95258-11-0
Record name Yadanzioside F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095258110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 15-(acetyloxy)-2-(hexopyranosyloxy)-11,12-dihydroxy-3,16-dioxo-13,20-epoxypicras-1-en-21-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10915050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
T Sakaki, S Yoshimura, M Ishibashi… - Chemical and …, 1984 - jstage.jst.go.jp
… formula C29H38016' and was hydrolyzed with B—glucosidase to give brucein B (llL3'6) Since the C(4)—CH3 of g was observed as a doublet signal at 6 1.15 (J=5 Hz), yadanzioside F (…
Number of citations: 33 www.jstage.jst.go.jp
CW Wright, MJ O'neill, JD Phillipson… - Antimicrobial Agents …, 1988 - Am Soc Microbiol
… Bruceines A, B, C, and D, as well as bruceantin and yadanzioside F, were available from … The glucoside, yadanzioside F, is markedly less active than the other quassinoids examined. …
Number of citations: 216 journals.asm.org
E Okuyama, LH Gao, M Yamazaki - Yakugaku Zasshi: Journal of the …, 1990 - europepmc.org
… The toxic components were isolated and identified with bruceoside A and B and yadanzioside F. Correction of 13C-nuclear magnetic resonance assignment was also mentioned. …
Number of citations: 10 europepmc.org
XH Yan, J Chen, YT Di, X Fang, JH Dong… - Journal of agricultural …, 2010 - ACS Publications
Two new quassinoids, javanicolide E (1) and javanicolide F (2), along with fifteen known C-20 quassinoids were isolated from the seeds of Brucea javanica (L.) Merr. The antitobacco …
Number of citations: 137 pubs.acs.org
IH Kim, S Takashima, Y Hitotsuyanagi… - Journal of natural …, 2004 - ACS Publications
… I (19.7 mg), and brucein D (244.7 mg), and by reversed-phase HPLC using MeCN/H 2 O (15:85), fraction 1D (298.8 mg) afforded yadanziolide S (14.7 mg) and yadanzioside F (225.6 mg…
Number of citations: 98 pubs.acs.org
MI Sulistyowaty, GS Putra, J Ekowati… - Journal of Public …, 2023 - jphia.btvb.org
Background: Currently Mycobacterium tuberculosis is found to be resistant to the treatment of tuberculosis with rifampin and isoniazid (INH) and often stated as multi-drug resistance (…
Number of citations: 2 jphia.btvb.org
S Yoshimura, T Sakaki, M Ishibashi… - Bulletin of the …, 1985 - journal.csj.jp
… These indicate that the structure of 6 must be a 2-8-D-glucoside like bruceoside A or yadanzioside F and the aglycone must be l5-O-(3-hydroxy-3-methylbutanoyl)bruceolide. …
Number of citations: 57 www.journal.csj.jp
MJ O'Neill, DH Bray, P Boardman… - Journal of Natural …, 1987 - ACS Publications
Extracts of Brucea javanica fruit have been prepared and monitored for their in vitro and in vivo antiplasmodial activities. The antimalarial activity of the fruit was found to be attributable …
Number of citations: 133 pubs.acs.org
N Fukamiya, M Okano, M Miyamoto… - Journal of natural …, 1992 - ACS Publications
… zioside B [8], yadanzioside F [9], and yadanzioside L [10] in this study. RESULTS AND DISCUSSION … identified as yadanzioside B, yadanzioside F, and yadanzioside L, respectively, by …
Number of citations: 80 pubs.acs.org
MF Roberts - Medicinal and Aromatic Plants VI, 1994 - Springer
… The glucoside, yadanzioside F, had poor activity in all of the tests in Table 2. Although it has been suggested that some quassinoids are known to inhibit protein synthesis in mammalian …
Number of citations: 4 link.springer.com

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